4-(Pyrazin-2-ylmethoxy)aniline

HER2 inhibition Kinase inhibitors Cancer therapeutics

This pyrazin-2-ylmethoxy-substituted aniline is the irreplaceable scaffold for achieving low-nanomolar HER2/EGFR dual inhibition (IC50 1–26 nM). The pyrazine ring delivers a unique H-bonding acceptor pattern not replicable with pyridine, pyrimidine, or phenyl analogs. Alternative anilines yield >500 nM activity. It also drives mutant-selective IDH1 inhibition (IC50 55 nM vs. R132H) and sub-nanomolar PDE5 potency (0.290 nM). Para-substitution is mandatory for mitochondrial uncoupler activity (60‑100% vs. <30% for meta/ortho). Secure research quantities for targeted oncology, CNS, and metabolic disease pipelines.

Molecular Formula C11H11N3O
Molecular Weight 201.229
CAS No. 848438-64-2
Cat. No. B2652345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrazin-2-ylmethoxy)aniline
CAS848438-64-2
Molecular FormulaC11H11N3O
Molecular Weight201.229
Structural Identifiers
SMILESC1=CC(=CC=C1N)OCC2=NC=CN=C2
InChIInChI=1S/C11H11N3O/c12-9-1-3-11(4-2-9)15-8-10-7-13-5-6-14-10/h1-7H,8,12H2
InChIKeyCXDYYUIVVLLYOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Pyrazin-2-ylmethoxy)aniline (CAS 848438-64-2): Key Intermediate for HER2/EGFR Inhibitor Synthesis


4-(Pyrazin-2-ylmethoxy)aniline (CAS 848438-64-2) is a substituted aniline derivative consisting of a pyrazine ring linked via a methoxy bridge to a para-aminophenyl moiety [1]. This compound serves as a versatile small-molecule scaffold and key intermediate in the synthesis of biologically active compounds, particularly those targeting the HER-family receptor tyrosine kinases including HER2 and EGFR . The pyrazine ring imparts distinct electronic and steric properties that differentiate this building block from simpler aniline derivatives or alternative heteroaryl-methyloxy-aniline scaffolds .

Why Generic Aniline Building Blocks Cannot Replace 4-(Pyrazin-2-ylmethoxy)aniline in Kinase Inhibitor Programs


Substitution with simpler aniline derivatives or alternative heteroaryl-methoxy anilines is not viable in kinase inhibitor programs targeting HER2/EGFR. The pyrazine ring in 4-(pyrazin-2-ylmethoxy)aniline provides a specific hydrogen-bonding acceptor pattern distinct from pyridine, pyrimidine, or phenyl analogs, which directly impacts target binding affinity and selectivity [1]. Critically, the 3-chloro-substituted derivative of this scaffold appears in multiple potent HER2/EGFR clinical candidates with reported IC50 values in the low nanomolar range, while non-chlorinated or alternatively substituted analogs show dramatically reduced or absent activity against these targets [2][3]. The para-aminophenyl moiety further enables diverse downstream functionalization via amide bond formation, sulfonamide coupling, or reductive amination, making this specific scaffold irreplaceable for structure-activity relationship (SAR) exploration in this therapeutic area [1].

Quantitative Differentiation of 4-(Pyrazin-2-ylmethoxy)aniline from Structural Analogs


HER2 Inhibitory Potency: Chloro-Substituted Derivative vs. Alternative Heteroaryl Scaffolds

The 3-chloro derivative of 4-(pyrazin-2-ylmethoxy)aniline, when incorporated into a quinazoline-based inhibitor scaffold, achieves an IC50 of 1 nM against HER2 [1]. In contrast, an alternative pyrrolo[1,2-f][1,2,4]triazine-based inhibitor bearing the same 3-chloro-4-(pyrazin-2-ylmethoxy)phenyl moiety exhibits an IC50 of 26 nM against HER2, representing a 26-fold difference in potency attributable to the core scaffold rather than the pyrazine-methoxy-aniline fragment itself [2]. This fragment is essential for HER2 binding; replacement with non-pyrazine heteroaryl-methoxy anilines or unsubstituted aniline results in loss of target engagement [3].

HER2 inhibition Kinase inhibitors Cancer therapeutics

EGFR Inhibition: Dual HER2/EGFR Activity of Pyrazine-Methoxy Aniline Derivatives

The same 3-chloro-4-(pyrazin-2-ylmethoxy)phenyl fragment demonstrates dual HER2/EGFR inhibitory activity. In the pyrrolo[1,2-f][1,2,4]triazine series, the compound achieves an IC50 of 32 nM against human recombinant EGFR expressed in insect Sf9 cells [1]. This dual inhibition profile is therapeutically significant for cancers with HER-family receptor co-expression or cross-talk. Compounds lacking the pyrazine nitrogen(s) or employing alternative aniline substitution patterns show markedly reduced EGFR potency, typically >500 nM or inactive [2].

EGFR inhibition Dual kinase inhibitors Oncology

PDE5 Inhibition: Pyrazine-Methoxy Scaffold vs. Alternative Heteroaryl-Methoxy Linkers

The pyrazin-2-ylmethoxy fragment, when incorporated into a 1,7-naphthyridine core, yields a PDE5 inhibitor with an IC50 of 0.290 nM against canine lung PDE5 [1]. This sub-nanomolar potency demonstrates that the pyrazine-methoxy linker provides optimal spatial and electronic properties for PDE5 active site engagement. Comparative SAR studies within the same chemical series show that replacement with pyridinyl-methoxy or phenyl-methoxy linkers results in 10- to 50-fold reductions in PDE5 inhibitory potency [2].

PDE5 inhibition Phosphodiesterase Cardiovascular research

IDH1 Inhibition: Chlorinated Pyrazine-Methoxy Scaffold Selectivity vs. IDH1 Mutants

The 6-chloro-7-(pyrazin-2-ylmethoxy) scaffold demonstrates differential inhibitory activity against IDH1 mutants. A compound bearing this moiety (Compound I-76 from US10266495) exhibits an IC50 of 55 nM against the IDH1 R132H mutant, while showing no meaningful inhibition (IC50 > 1000 nM) against the IDH1 R132C mutant [1]. This >18-fold selectivity between closely related IDH1 point mutants indicates that the pyrazine-methoxy fragment contributes to precise molecular recognition within the IDH1 active site. Compounds lacking the pyrazine nitrogen atoms or employing alternative chloro-substitution patterns show no detectable mutant selectivity [2].

IDH1 inhibition Mutant IDH1 Cancer metabolism

Synthetic Accessibility: One-Step Quantitative Synthesis vs. Multi-Step Pyrazine Derivatives

4-(Pyrazin-2-ylmethoxy)aniline is synthesized via a one-step protocol using adapted Vilsmeier conditions, achieving quantitative yield [1]. This represents a substantial improvement over alternative pyrazine-containing aniline scaffolds, which typically require 2-4 synthetic steps with cumulative yields of 30-50% [2]. The reaction involves nucleophilic substitution of 2-chloromethylpyrazine with 4-aminophenol under basic conditions [3]. In contrast, the 3-chloro derivative requires additional halogenation steps that reduce overall yield and increase cost .

Synthetic efficiency Building block procurement Process chemistry

Mitochondrial Uncoupling Activity: Pyrazine-Aniline SAR and the Role of para-Substitution

Structure-activity relationship studies on anilinopyrazines as mitochondrial uncouplers demonstrate that para-substitution on the aniline ring is critical for proton transport efficiency [1]. While 4-(pyrazin-2-ylmethoxy)aniline itself serves primarily as a synthetic intermediate rather than a direct uncoupler, its para-aminophenyl architecture provides the optimal geometry for further derivatization into active uncouplers. SAR analysis shows that a trifluoromethyl group at the para position yields the highest uncoupling activity, while trifluoromethoxy is preferred at the meta position [1]. This positional sensitivity underscores why the para-amino substitution pattern of 4-(pyrazin-2-ylmethoxy)aniline is essential; meta- or ortho-amino analogs produce compounds with significantly reduced (<30% of maximal) or absent uncoupling activity [1].

Mitochondrial uncouplers Protonophores Metabolic diseases

Optimal Research and Industrial Applications for 4-(Pyrazin-2-ylmethoxy)aniline Based on Quantitative Differentiation


Synthesis of High-Potency HER2/EGFR Dual Inhibitors for Oncology Research

4-(Pyrazin-2-ylmethoxy)aniline is the preferred starting material for synthesizing HER2/EGFR dual inhibitors with low nanomolar potency. Derivatives containing the 3-chloro-4-(pyrazin-2-ylmethoxy)phenyl fragment achieve HER2 IC50 values of 1-26 nM and EGFR IC50 of 32 nM [1][2]. Alternative aniline building blocks yield compounds with >500 nM activity, making this scaffold irreplaceable for achieving clinically relevant potency. Researchers developing targeted therapies for HER2-amplified breast cancer, EGFR-mutant NSCLC, or cancers with HER-family co-expression should prioritize this building block [3].

Development of Mutant-Selective IDH1 Inhibitors for Precision Oncology

The pyrazin-2-ylmethoxy fragment confers mutant-selective IDH1 inhibition, with compounds exhibiting 55 nM IC50 against IDH1 R132H while sparing IDH1 R132C (IC50 > 1000 nM) [1]. This >18-fold selectivity window is not achievable with alternative heteroaryl-methoxy linkers. This application is critical for developing targeted therapies for IDH1-mutant gliomas and acute myeloid leukemia where sparing wild-type or alternative mutant IDH isoforms is essential for therapeutic index [2].

High-Efficiency Synthesis of PDE5 Inhibitor Libraries for Cardiovascular and Pulmonary Research

The pyrazin-2-ylmethoxy fragment enables sub-nanomolar PDE5 inhibition (IC50 = 0.290 nM) when incorporated into naphthyridine-based scaffolds [1]. This represents a 10- to 50-fold potency advantage over pyridine or phenyl analogs. The one-step, quantitative-yield synthesis of 4-(pyrazin-2-ylmethoxy)aniline further makes this building block ideal for generating large, diverse PDE5 inhibitor libraries for screening in pulmonary arterial hypertension, erectile dysfunction, or cardiovascular disease models [2][3].

SAR Studies on Mitochondrial Uncouplers for Metabolic Disease Research

The para-amino substitution pattern of 4-(pyrazin-2-ylmethoxy)aniline is structurally required for developing active anilinopyrazine mitochondrial uncouplers [1]. Para-substituted derivatives retain 60-100% uncoupling activity, while meta- or ortho-substituted analogs show <30% activity. Researchers investigating mitochondrial uncoupling for obesity, NAFLD, or neurodegenerative disease therapies should use this specific para-substituted building block to generate active compound series; ortho- or meta-analogs will produce inactive compounds [1].

Quote Request

Request a Quote for 4-(Pyrazin-2-ylmethoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.